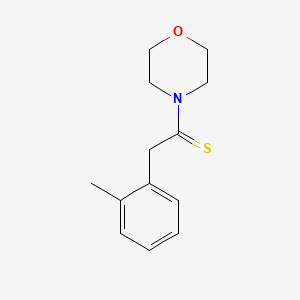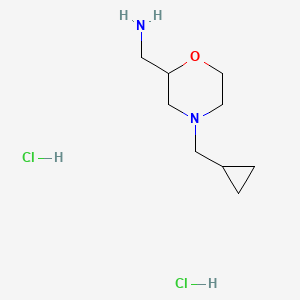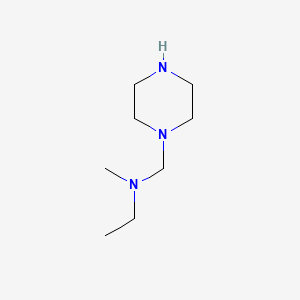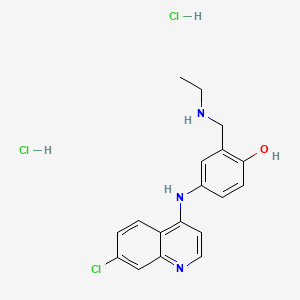
9-Methyldecanol-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyldecanol-d7 is a deuterated compound with the molecular formula C11H17D7O and a molecular weight of 179.35 . It is primarily used in scientific research, particularly in the field of proteomics . The compound is a labeled version of 9-Methyldecanol, where seven hydrogen atoms are replaced with deuterium, making it useful for various analytical applications .
Vorbereitungsmethoden
The synthesis of 9-Methyldecanol-d7 involves several steps. One common method starts with the protection of the hydroxyl group in 6-chloro-1-hexanol using dihydropyran catalyzed by para-toluene sulfonic acid to produce 6-chloro-hexyl tetrahydropyran ether . This intermediate is then reacted with magnesium turnings to form a Grignard reagent, which subsequently reacts with 1-bromo-2-methyl-butane under the catalysis of cuprous bromide to yield 8-methyl-sunny tetrahydropyran ether . The protecting group is then removed under acidic conditions to generate 8-methyl-1-decyl alcohol, which is finally oxidized to obtain 9-Methyldecanol . The deuterated version, this compound, can be synthesized by using deuterated reagents in the same synthetic route .
Analyse Chemischer Reaktionen
9-Methyldecanol-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like 2,2,6,6-tetramethylpiperidinyloxy for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can yield 9-Methyldecanal-d7 .
Wissenschaftliche Forschungsanwendungen
9-Methyldecanol-d7 is widely used in scientific research, particularly in the field of proteomics . It serves as a biochemical tool for the synthesis of apolipoprotein E secretion stimulator N 4909 . Additionally, it is used in various analytical techniques to study metabolic pathways and molecular interactions . Its deuterated nature makes it valuable for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing insights into the structural and functional aspects of biological molecules .
Wirkmechanismus
The mechanism of action of 9-Methyldecanol-d7 involves its interaction with specific molecular targets and pathways. As a labeled compound, it is primarily used to trace and study metabolic pathways in biological systems . The deuterium atoms in this compound provide a distinct signal in NMR spectroscopy, allowing researchers to monitor the compound’s behavior and interactions at the molecular level .
Vergleich Mit ähnlichen Verbindungen
9-Methyldecanol-d7 can be compared with other similar compounds such as 9-Methyldecanol and other deuterated alcohols. The primary difference lies in the presence of deuterium atoms, which enhance its utility in analytical applications . Other similar compounds include 9-Methyl-1-decanol-d7 and other deuterated versions of long-chain alcohols . The uniqueness of this compound lies in its specific labeling, which makes it particularly useful for detailed molecular studies .
Eigenschaften
CAS-Nummer |
1794811-01-0 |
|---|---|
Molekularformel |
C11H24O |
Molekulargewicht |
179.355 |
IUPAC-Name |
9,10,10,10-tetradeuterio-9-(trideuteriomethyl)decan-1-ol |
InChI |
InChI=1S/C11H24O/c1-11(2)9-7-5-3-4-6-8-10-12/h11-12H,3-10H2,1-2H3/i1D3,2D3,11D |
InChI-Schlüssel |
JTKHUJNVHQWSAY-UENXPIBQSA-N |
SMILES |
CC(C)CCCCCCCCO |
Synonyme |
9-Methyl-1-decanol-d7; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


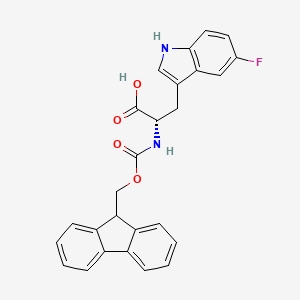
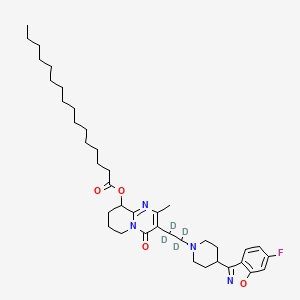
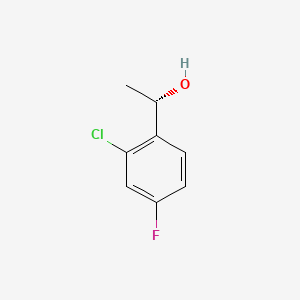
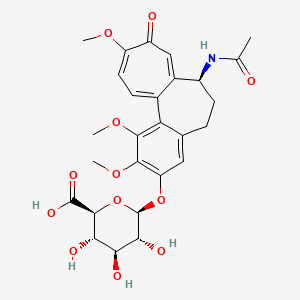
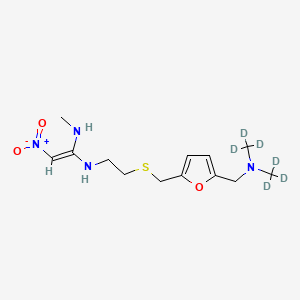
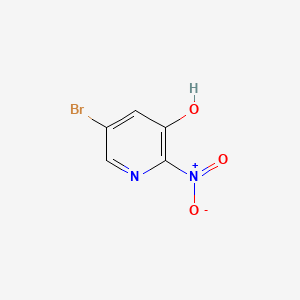
![tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B586278.png)
